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Dimethylpyridine-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3,4-dimethylpyridine-2,6-diol (CAS No: 84540-47-6). It is a heterocyclic organic
compound primarily utilized as a coupler in oxidative hair dye formulations. This document
consolidates available data on its chemical identity, physicochemical properties, spectral
characteristics, and synthesis. It also includes detailed experimental protocols where available
in the literature and visual representations of its chemical behavior to support research and
development activities.

Chemical Identity

3,4-Dimethylpyridine-2,6-diol is a substituted pyridine derivative. It exists in tautomeric forms,
predominantly as 6-hydroxy-3,4-dimethyl-2-pyridone.[1] This equilibrium is a key feature of its
chemical nature.
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Identifier

Value

Primary Name

3,4-Dimethylpyridine-2,6-diol

CAS Number 84540-47-6[1]

Molecular Formula C7H9aNO2[1]

Molecular Weight 139.15 g/mol [1]

IUPAC Name 3,4-dimethylpyridine-2,6-diol
2,6-Dihydroxy-3,4-dimethylpyridine, 6-Hydroxy-

Synonyms 3,4-dimethyl-2-pyridone, 6-Hydroxy-4,5-

dimethylpyridin-2(1H)-one[2]

Physicochemical Properties

The physicochemical properties of 3,4-dimethylpyridine-2,6-diol are summarized below. It is a

light yellow to beige amorphous powder at room temperature.[1] While a melting point is well-

documented, an experimental boiling point is not consistently reported in the literature.

Property

Value Source

Physical Form

Light yellow to beige
[1]

amorphous powder

Melting Point 185-191 °C [3]
» ] 342.7 °C at 760 mmHg
Boiling Point ) [4]
(Predicted)
Not experimentally determined.
pKa : [1]
Predicted: 4.60 + 0.58
Solubility
Water <1 g/L (room temperature) [1]
Ethanol <1 g/L (room temperature) [1]
DMSO 3-30¢g/L [1]
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Spectral Data

Spectroscopic analysis confirms the structure of 3,4-dimethylpyridine-2,6-diol and reveals its

tautomeric nature.[1]

NMR Spectroscopy

NMR studies have shown that 3,4-dimethylpyridine-2,6-diol exists as two primary tautomers in

approximately equal proportions.[1] A US patent provides the following NMR data acquired in

trifluoroacetic acid-d (CFsCOOD), a strong acid, which results in a protonated species.

1H NMR (400 MHz, CFsCOOD)

Chemical Shift (d) ppm Assignment
6.60 (s, 1H) Aromatic CH
2.44 (s, 3H) CHs

2.20 (s, 3H) CHs

13C NMR (400 MHz, CFsCOOD)

Chemical Shift (d) ppm Assignment

166.55 Pyridinone C=0 or C-OH
156.66 Pyridinone C=0 or C-OH
114.53 Aromatic C

105.97 Aromatic C

22.02 CHs

11.04 CHs

Source:[3]

Note: These chemical shifts are for the protonated form of the molecule in a strong acid and will

differ significantly from spectra recorded in neutral solvents like DMSO-des or CDCls.
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Infrared (IR) Spectroscopy

The IR spectrum shows characteristic peaks for the functional groups present in the molecule.

Wavenumber (cm~?) Assignment

1621 C=0 stretch (Amide)

1600 C=C stretch (Aromatic ring)
1535 N-H bend, C-N stretch
1301 C-N stretch

894 C-H bend (Aromatic)
Source:[3]

UV-Vis Spectroscopy

UV spectroscopic analysis in solution shows two main absorption maxima.

Wavelength (Amax)

237.5 nm

325 nm

Source:[1]

Mass Spectrometry

Detailed mass spectrometry data, including fragmentation patterns for 3,4-dimethylpyridine-2,6-
diol, is not readily available in the reviewed literature. For structural confirmation, the molecular
ion peak [M]* or protonated molecule [M+H]* would be expected at m/z 139 or 140,
respectively.

Experimental Protocols
Synthesis
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A commercially viable synthesis process for 3,4-dimethylpyridine-2,6-diol is detailed in US
Patent 6,624,307 B1.[3] The overall workflow is outlined below.

Step 1: Condensation

2-Cyanoacetamide Sodium Methoxide Ethyl 2-methylacetoacetate

Methanol

Step 2: Hydrolysis & Decarboxylation

Sodium salt of
2,6-dihydroxy-4,5-dimethyl- Hydrobromic Acid
3-pyridinecarbonitrile

\ A

Heat (120-125 °C)

Step 3: Neutralization

A Y

Hydrobromide salt of
2,6-dihydroxy-3,4-dimethylpyridine

Sodium Hydroxide

Water, pH adjustment fo 5.2

Y A
3,4-Dimethylpyridine-2,6-diol

Click to download full resolution via product page

Synthesis workflow for 3,4-dimethylpyridine-2,6-diol.

Detailed Steps:

o Condensation: 2-Cyanoacetamide is reacted with sodium methoxide, followed by
condensation with ethyl 2-methylacetoacetate in methanol. This forms the sodium salt of 2,6-
dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.[3]
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e Hydrolysis and Decarboxylation: The resulting sodium salt is treated with 48% hydrobromic
acid and heated to 120-125 °C for 24 hours. This step hydrolyzes the nitrile group and
decarboxylates the intermediate to form the hydrobromide salt of 2,6-dihydroxy-3,4-
dimethylpyridine.[3]

o Neutralization: The hydrobromide salt is dissolved in water, and the pH is adjusted to 5.2 with
50% sodium hydroxide. The resulting solid is filtered, washed with water and methanol, and
dried under vacuum to yield the final product, 3,4-dimethylpyridine-2,6-diol.[3]

Purity Analysis by HPLC

While specific validated methods are proprietary, a general approach for purity analysis can be
derived from available data. Purity has been reported using HPLC with UV detection at 241 nm
and 314 nm.[1] A reverse-phase method would be appropriate for this compound.

General HPLC Protocol Outline:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

* Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or
phosphate buffer with pH adjusted using trifluoroacetic acid).

e Flow Rate: 1.0 mL/min.
o Detection: UV detector set to 241 nm or 314 nm.

o Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent,
such as a mixture of acetonitrile and water or DMSO.

Chemical Behavior and Applications
Tautomerism

A key chemical property of 3,4-dimethylpyridine-2,6-diol is its existence in multiple tautomeric
forms. The main equilibrium is between the diol form and the more stable pyridone form. NMR
evidence suggests an approximately equal proportion of two tautomeric forms in solution.[1]
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Note: The DOT script above is a template. Actual images of the tautomers would need to be
generated and hosted to be displayed.

Tautomeric equilibrium of 3,4-dimethylpyridine-2,6-diol.

Application in Oxidative Hair Dyes

3,4-Dimethylpyridine-2,6-diol serves as a "coupler” in permanent hair dye formulations. It is
used at a maximum final concentration of 1% after being mixed with an oxidizing agent,
typically hydrogen peroxide.[1]

The general mechanism involves the oxidation of a primary intermediate (a "developer,” such
as p-phenylenediamine or p-aminophenol) by hydrogen peroxide to form a reactive
quinonediimine. This intermediate then rapidly reacts with the coupler (3,4-dimethylpyridine-
2,6-diol) in an electrophilic substitution reaction. A subsequent oxidation step yields the final,
larger dye molecule that is trapped within the hair shaft, resulting in a permanent color change.

drogen Peroxide Final Dye Molecule

Oxid g Age Oxidation Colored, Ti d in Hai
3,4-Dimethylpyridine-2,6-diol | Leuco Dye | — 7 (Colored, Trapped in Hair)

(Coupler) W (Colorless)

Primary Intermediate Oxidation Quinonediimine
(e.g., p-Phenylenediamine) (Reactive Intermediate)

Click to download full resolution via product page

General mechanism of oxidative hair dyeing.

Safety Information

Toxicological studies have been conducted on 3,4-dimethylpyridine-2,6-diol for its use in
cosmetic products. It is considered a possible skin sensitizer.[1] In vivo, the compound itself is
not mutagenic.[1] For detailed safety and handling information, users should consult the
specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion
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3,4-Dimethylpyridine-2,6-diol is a well-characterized molecule with established physical and
spectral properties. Its primary application is in the cosmetics industry as a hair dye coupler,
where its reactivity is harnessed to form permanent hair color. While much is known, this guide
also highlights areas where data is limited, such as experimental pKa and detailed mass
spectral fragmentation, suggesting opportunities for further research. The provided information
and protocols aim to serve as a valuable resource for scientists and professionals working with
this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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